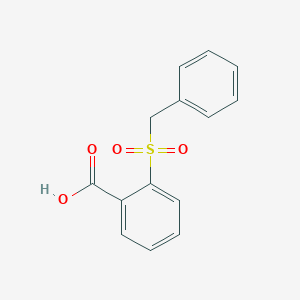

2-(Benzylsulfonyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c15-14(16)12-8-4-5-9-13(12)19(17,18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVRFXQEJYYRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340088 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13536-21-5 | |

| Record name | 2-(Benzylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzylsulfonyl Benzoic Acid and Its Analogues

Established Synthetic Pathways for 2-(Benzylsulfonyl)benzoic Acid

The most prevalent and established method for the synthesis of this compound involves a two-step sequence commencing with the nucleophilic substitution of a suitable ortho-halobenzoic acid derivative with benzyl (B1604629) mercaptan, followed by the oxidation of the resulting thioether.

A common starting material for this synthesis is 2-chlorobenzoic acid. In a typical procedure, 2-chlorobenzoic acid is reacted with benzyl mercaptan in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism to yield 2-(benzylthio)benzoic acid.

The subsequent and crucial step is the oxidation of the sulfide (B99878) group in 2-(benzylthio)benzoic acid to the corresponding sulfone. This transformation is critical as it significantly influences the electronic and steric properties of the molecule. Various oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) being the most common. acs.orgresearchgate.net

The oxidation using potassium permanganate is typically carried out in a neutral or slightly alkaline aqueous solution. The reaction is generally robust and proceeds to completion, affording this compound in good yields. However, the use of a stoichiometric amount of a strong oxidant like KMnO4 can sometimes lead to over-oxidation or side reactions, necessitating careful control of the reaction conditions.

Alternatively, hydrogen peroxide in the presence of a catalytic amount of a transition metal salt, such as sodium tungstate, can be used as a milder and more environmentally benign oxidizing system. difference.wiki This method often provides cleaner reactions and easier work-up procedures. The choice of the oxidizing agent and reaction conditions can be tailored based on the desired scale of the reaction and the presence of other functional groups in the molecule.

Table 1: Established Synthetic Pathway for this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. Nucleophilic Substitution | 2-Chlorobenzoic acid, Benzyl mercaptan | NaOH or K2CO3, Ethanol or DMF | 2-(Benzylthio)benzoic acid |

| 2. Oxidation | 2-(Benzylthio)benzoic acid | 1. KMnO4, H2O, heat2. H2O2, Na2WO4 (cat.), H2O/AcOH | This compound |

Scaffold Derivatization and Chemical Space Exploration

The this compound scaffold offers multiple points for chemical modification, allowing for a systematic exploration of its chemical space. The primary sites for derivatization include the carboxylic acid moiety and the sulfur center. These modifications can profoundly impact the physicochemical properties and biological activity of the resulting analogues.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, most notably the formation of esters and amides. These modifications are often employed to modulate properties such as solubility, lipophilicity, and the ability to interact with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. wikipedia.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). For instance, reacting this compound with methanol (B129727) under these conditions will yield methyl 2-(benzylsulfonyl)benzoate. tcu.eduresearchgate.nettcu.eduresearchgate.netyoutube.com The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting ester.

Amide Formation: The synthesis of amides from this compound can be accomplished through several methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. tifr.res.in Alternatively, direct amide formation can be achieved by heating the carboxylic acid with an amine at elevated temperatures, often with the removal of water to drive the equilibrium towards the product. nih.govrsc.orgrsc.orgnih.gov The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides a milder method for amide bond formation, which is particularly useful for sensitive substrates.

Table 2: Representative Modifications of the Carboxylic Acid Moiety

| Derivative | Reagents and Conditions |

| Methyl 2-(benzylsulfonyl)benzoate | Methanol, H2SO4 (cat.), heat |

| N-Benzyl-2-(benzylsulfonyl)benzamide | 1. SOCl22. Benzylamine, Et3N |

| N-Benzyl-2-(benzylsulfonyl)benzamide | Benzylamine, heat, removal of H2O |

Impact of Sulfur Oxidation State on Scaffold Reactivity and Properties

The oxidation state of the sulfur atom, as a sulfoxide (B87167) (2-(benzylsulfinyl)benzoic acid) or a sulfone (this compound), has a profound impact on the geometry, electronic properties, and reactivity of the molecule. difference.wikibritannica.com

The sulfoxide group is chiral at the sulfur atom (for non-symmetrical substitution), introducing a stereogenic center into the molecule. It possesses a lone pair of electrons on the sulfur, making it a potential hydrogen bond acceptor and a ligand for metal coordination. In contrast, the sulfonyl group is achiral, with the sulfur atom in its highest oxidation state. The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors.

The electronic nature of the two groups also differs significantly. The sulfonyl group is a strong electron-withdrawing group due to the presence of two electronegative oxygen atoms. This has a notable effect on the acidity of the neighboring carboxylic acid proton. The increased inductive effect of the sulfonyl group compared to the sulfinyl group leads to a lower pKa value for this compound, making it a stronger acid than its sulfinyl analogue. stackexchange.com

In terms of chemical stability, sulfones are generally more robust and less prone to reduction compared to sulfoxides. difference.wiki The sulfoxide group can be reduced back to the sulfide, while the reduction of a sulfone is a more challenging transformation. This difference in reactivity can be exploited in synthetic strategies where the sulfur oxidation state is used as a protecting group or to modulate the reactivity of adjacent functional groups. A library of derivatives based on the 2-(benzylsulfinyl)benzoic acid scaffold has been synthesized and studied, highlighting the importance of the sulfinyl moiety in modulating biological activity. researchgate.net

Enantioselective Synthesis and Separation Strategies for Chiral Derivatives

The synthesis of chiral derivatives of this compound, particularly those with stereocenters in the benzyl or benzoic acid fragments, necessitates the use of enantioselective methods. Furthermore, if the sulfur atom is in the sulfoxide oxidation state, it introduces a chiral center at the sulfur atom itself, leading to the possibility of diastereomers if another stereocenter is present in the molecule.

Enantioselective Synthesis: The enantioselective synthesis of chiral sulfones has become an area of significant research interest. acs.orgresearchgate.netrsc.orgbohrium.com One of the most powerful strategies involves the asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide. ucc.ielibretexts.orgresearchgate.netnih.gov This can be achieved using chiral oxidizing agents or, more commonly, through catalysis with a chiral metal complex. Various transition metal catalysts, often in combination with chiral ligands, have been developed to effect the enantioselective oxidation of sulfides to sulfoxides with high enantiomeric excess. Further oxidation of the enantioenriched sulfoxide would then yield the corresponding chiral sulfone, although this step typically does not affect the existing stereocenters.

Another approach to chiral sulfones is through asymmetric hydrogenation of unsaturated sulfones. acs.org This method allows for the creation of chiral centers adjacent to the sulfonyl group with high enantioselectivity.

Separation Strategies: In cases where an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture of a chiral derivative of this compound is a viable alternative. wikipedia.org Classical resolution involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent, such as brucine, strychnine, or a chiral phenylethylamine. wikipedia.org The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with acid to regenerate the enantiomerically pure carboxylic acids.

Modern chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a compound, leading to their separation. This technique can be applied to the final products or to chiral intermediates in the synthetic route.

Advanced Biological and Pharmacological Investigations

Enzyme Inhibition Studies: Human Carbonic Anhydrases (hCAs)

The scaffold of 2-(benzylsulfonyl)benzoic acid and its analogues has been the subject of significant research as a source of atypical inhibitors for human carbonic anhydrases (hCAs). These metalloenzymes are crucial for various physiological processes, and certain isoforms are overexpressed in pathological conditions like cancer, making them important therapeutic targets. nih.gov

Unlike classical carbonic anhydrase inhibitors, such as sulfonamides which directly coordinate to the catalytic zinc ion, 2-(benzylsulfinyl)benzoic acid demonstrates an atypical mechanism of action. nih.govnih.gov Crystallographic studies with hCA II revealed that this compound does not bind directly to the zinc ion. Instead, it occupies a pocket adjacent to the entrance of the active site. nih.gov This binding mode represents a distinct class of inhibition, interfering with a crucial step in the catalytic cycle without displacing the zinc-bound water/hydroxide (B78521) ion, a hallmark of classical inhibitors. nih.govnih.gov This novel mechanism involves interactions that stabilize a specific conformation of a key active site residue, thereby impeding the enzyme's catalytic function. nih.gov

Certain hCA isoforms, particularly the transmembrane enzymes hCA IX and hCA XII, are overexpressed in various tumors. nih.gov Their activity is linked to the pH regulation machinery of hypoxic tumors, which promotes cancer cell proliferation, migration, and drug resistance, establishing them as key targets for anticancer drug development. nih.govnih.gov The lead compound, 2-(benzylsulfinyl)benzoic acid, showed some activity against hCA IX, but also against the ubiquitous cytosolic isoform hCA II, which is considered a primary off-target isozyme. nih.govnih.gov

Through systematic chemical modifications of the 2-(benzylsulfinyl)benzoic acid scaffold, researchers have developed derivatives with enhanced selectivity for the tumor-associated isoforms. A large library of these compounds was synthesized and evaluated, leading to the discovery of potent and selective hCA IX inhibitors with activity in the micromolar to nanomolar range, while demonstrating no affinity for the common off-target hCA I isoform. nih.gov This selective inhibition of tumor-related hCAs over cytosolic forms is a critical goal in developing more targeted cancer therapies with potentially fewer side effects. nih.govnih.gov

Exploration of the 2-(benzylsulfinyl)benzoic acid scaffold has established robust structure-activity relationships (SAR) for hCA inhibition. nih.gov The inhibitory activity and isoform selectivity were found to be highly dependent on the oxidation state of the sulfur atom and substitutions on the benzyl (B1604629) moiety. nih.gov

For instance, a derivative containing a ketone group and a sulfide (B99878) linkage (sulfur in its lowest oxidation state) exhibited better activity against hCA IX (Kᵢ = 1.1 µM) compared to the parent sulfoxide (B87167) compound and was completely inactive against the off-target hCA I and II isoforms (Kᵢ > 100 µM). nih.gov Oxidation of the sulfur to a sulfoxide restored inhibitory activity against hCA II, thus reducing selectivity. Further oxidation to a sulfone resulted in a weaker but exclusive affinity for hCA IX. nih.gov These findings highlight that the sulfur oxidation state is a key determinant of both potency and selectivity within this class of inhibitors. nih.gov

The following table summarizes the inhibition data (Kᵢ values in µM) for the lead compound and selected derivatives against four hCA isoforms.

| Compound | Sulfur Oxidation State | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

| Lead Compound | Sulfoxide | >10 | 0.15 | 1.29 | >10 |

| Derivative 1 | Sulfide | >100 | >100 | 1.1 | Not specified |

| Derivative 2 | Sulfoxide | Not specified | High µM range | 2.0 | Not specified |

| Derivative 3 | Sulfone | Not specified | Not specified | 16.4 | Not specified |

| Lead Compound: 2-(benzylsulfinyl)benzoic acid | |||||

| *Data sourced from Rotondi, G., et al. (2019). nih.gov |

Mechanistic Elucidation of Enzyme-Ligand Interactions

The unique inhibitory profile of this compound and its analogues stems from their distinct interaction with the enzyme at a molecular level, specifically by disrupting the proton transfer mechanism essential for catalysis. researchgate.net

The catalytic cycle of carbonic anhydrase involves two main steps. The first is the hydration of carbon dioxide, and the second, rate-limiting step is the regeneration of the active form of the enzyme. nih.govmdpi.com This regeneration requires the transfer of a proton from the zinc-bound water molecule to the surrounding buffer solution, a process facilitated by a "proton shuttle" residue, typically Histidine 64 (His64). researchgate.netnih.gov This residue accepts a proton from the active site and transfers it to the bulk solvent, cycling between an "in" and an "out" conformation. researchgate.netnih.gov

Compounds based on the 2-(benzenesulfonyl)benzoic acid scaffold inhibit the enzyme by directly interfering with this proton shuttle mechanism. nih.govresearchgate.net By binding to a pocket at the entrance of the active site, these inhibitors physically lock the His64 residue into its "out" conformation. nih.gov This action prevents His64 from shuttling protons away from the catalytic zinc center, effectively halting the enzyme's catalytic turnover and leading to potent inhibition. nih.govresearchgate.net

The mechanism of disrupting the proton shuttle is achieved through a specific network of interactions between the inhibitor and the enzyme. The 2-(benzenesulfonyl)benzoic acid molecule, when lodged in the pocket near the active site entrance, establishes a network of hydrogen bonds. researchgate.net This hydrogen bond network is crucial for holding the His64 residue in the static "out" position, preventing its necessary movement for proton transport. researchgate.net The precise binding site occupancy and the specific residues involved in this hydrogen bonding network are key to the inhibitor's efficacy. Molecular modeling and crystallographic studies have been instrumental in visualizing these interactions, confirming that the inhibitor's placement and orientation are critical for effectively "freezing" the His64 residue and disrupting the catalytic cycle. nih.govresearchgate.net

Antineoplastic and Antiproliferative Efficacy

The potential of this compound and its derivatives as anticancer agents is an area of growing interest, primarily linked to their activity as inhibitors of human carbonic anhydrases (hCAs).

Although specific in vitro antiproliferative data for this compound against a wide panel of cancer cell lines is not readily found in the reviewed literature, studies on derivatives of the closely related 2-(benzylsulfinyl)benzoic acid scaffold have shown promising results. For instance, a novel derivative, BSM-0004, demonstrated effective cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines under both normal and hypoxic conditions, inducing apoptosis in MCF-7 cells. researchgate.net

Furthermore, the broader class of benzenesulfonamides has been extensively evaluated for anticancer properties. Novel aryl thiazolone-benzenesulfonamides have shown significant inhibitory effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values in the low micromolar range. nih.gov Some of these compounds exhibited high selectivity against breast cancer cells, being 5.5 to 17.5 times more effective against them than against normal cells. nih.gov Another study on benzenesulfonamide (B165840) derivatives reported potent growth inhibition against MCF-7 breast cancer cells, with some compounds showing IC₅₀ values of 3.63 and 3.67 μM. nih.gov

The cytotoxic effects of the parent molecule, benzoic acid, have also been documented against a variety of cancer cell lines, including prostate (PC3), cervical (HeLa), liver (HUH7), colon (CaCO2, HT29, SW48), bone (MG63, A673), pharyngeal (2A3), and lung (CRM612) cancer cell lines. dergipark.org.trdergipark.org.tr The IC₅₀ values for benzoic acid varied significantly among the different cell lines, ranging from 85.54 to 670.6 µg/ml after 48 and 72 hours of exposure. dergipark.org.trdergipark.org.tr

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| BSM-0004 (a 2-(benzylsulfinyl)benzoic acid derivative) | MCF-7 (Breast) | Effective cytotoxic effect, induces apoptosis | researchgate.net |

| BSM-0004 (a 2-(benzylsulfinyl)benzoic acid derivative) | MDA-MB-231 (Breast) | Effective cytotoxic effect | researchgate.net |

| Aryl thiazolone-benzenesulfonamides | MCF-7 (Breast) | IC₅₀ = 3.63 µM | nih.gov |

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | IC₅₀ in the range of 1.52–6.31 μM | nih.gov |

| Benzoic Acid | Various Cancer Cell Lines | IC₅₀ range: 85.54 - 670.6 µg/ml | dergipark.org.trdergipark.org.tr |

A significant body of research suggests a strong correlation between the inhibition of specific human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, and the anticancer activity of sulfonamide-based compounds. nih.govnih.govplos.org These tumor-associated hCA isoforms are often overexpressed in hypoxic tumors and play a crucial role in regulating the tumor microenvironment's pH, which in turn promotes tumor growth, proliferation, and metastasis. nih.gov

The compound 2-(benzenesulfonyl)benzoic acid has been identified as an inhibitor of hCA, acting by disrupting a key step in the catalytic process. researchgate.net It is believed to freeze the His64 residue of the enzyme in its "out" conformation through a network of hydrogen bonds. researchgate.net By inhibiting these enzymes, compounds like this compound can disrupt the pH balance in the tumor microenvironment, leading to an acidic intracellular environment and an alkaline extracellular environment, which is unfavorable for cancer cell survival and proliferation. nih.gov

Several studies on benzenesulfonamide derivatives have demonstrated a direct link between their potent hCA IX inhibitory activity and their antiproliferative effects. For example, certain aryl thiazolone-benzenesulfonamides showed excellent enzyme inhibition against hCA IX with IC₅₀ values in the nanomolar range (10.93–25.06 nM) and displayed remarkable selectivity for hCA IX over the off-target hCA II isoform. nih.gov One of these compounds was also shown to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov This suggests that the anticancer mechanism of this class of compounds is, at least in part, mediated through their inhibition of tumor-associated hCA isoforms.

| Compound Class | Target | Inhibition (IC₅₀/Kᵢ) | Anticancer Effect | Source |

|---|---|---|---|---|

| Aryl thiazolone-benzenesulfonamides | hCA IX | IC₅₀: 10.93–25.06 nM | Significant growth inhibition of breast cancer cells | nih.gov |

| Aryl thiazolone-benzenesulfonamides | hCA II | IC₅₀: 1.55–3.92 μM | - | nih.gov |

| Glycosyltriazole benzene (B151609) sulfonamides | hCA IX | Kᵢ: 8.4 and 9.9 nM | Potent inhibitors | drugbank.com |

Exploration of Other Biological Activities and Ligand Functionality

Beyond its potential as an anticancer agent through hCA inhibition, the broader class of benzoic acid derivatives exhibits a wide range of other biological activities. These include antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.commdpi.com For instance, some benzoic acid derivatives have been investigated for their fungitoxic activity. nih.gov

The structural motif of benzoic acid also serves as a versatile scaffold for the development of ligands for various biological targets. Benzoic acid derivatives have been used as ligands in the synthesis of metal complexes with potential biological applications. researchgate.netresearchgate.net The ability of the carboxylate group to coordinate with metal ions makes this class of compounds interesting for the design of novel therapeutic and diagnostic agents. researchgate.net

Furthermore, some derivatives of 2-alkylsulfonyl benzoic acid have been studied for their tuberculostatic activities, although they were found to be less active than p-aminosalicylic acid. sioc-journal.cn While not directly related to cancer, this highlights the potential for this chemical scaffold to be adapted for various therapeutic purposes. Benzoic acid itself has been shown to have specific effects on intracellular membrane trafficking pathways in yeast, suggesting that its derivatives could modulate fundamental cellular processes. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies with Human Carbonic Anhydrase Enzymes

Molecular docking simulations have been instrumental in elucidating the binding mechanism of 2-(benzylsulfonyl)benzoic acid and its analogs to various hCA isoforms. These studies have revealed an atypical mechanism of inhibition that distinguishes this class of compounds from classical sulfonamide inhibitors.

Molecular docking studies predict that this compound does not directly coordinate with the zinc ion in the active site of carbonic anhydrases. Instead, it favors a unique binding pocket located at the entrance of the active site cavity. This binding mode is distinct from that of traditional sulfonamide inhibitors, which typically bind directly to the catalytic zinc ion.

The predicted binding pose suggests that the benzyl (B1604629) group of the molecule occupies a hydrophobic region of this secondary pocket, while the benzoic acid moiety is positioned towards the solvent-exposed surface. The sulfonyl group plays a crucial role in orienting the molecule within this pocket. While specific binding affinity values from docking studies are not extensively reported in publicly available literature, the consistent prediction of this alternative binding site across multiple studies provides a strong foundation for understanding the structure-activity relationships of this scaffold.

A key finding from molecular modeling is the critical role of the His64 residue in the binding of this compound. This compound has been observed to interact with and stabilize the "out" conformation of the His64 side chain. nih.gov His64 is a crucial residue for the catalytic activity of many hCA isoforms, acting as a proton shuttle in the hydration of carbon dioxide. By locking His64 in its outward-facing conformation, this compound effectively disrupts this proton transfer mechanism, leading to inhibition of the enzyme.

The primary interactions between the inhibitor and the protein are non-covalent, including hydrophobic interactions between the benzyl ring and nonpolar residues lining the binding pocket. Hydrogen bonding interactions between the carboxylic acid group of the inhibitor and nearby polar residues or water molecules may also contribute to the stability of the complex. Notably, in this proposed binding mode, there is no direct coordination between the inhibitor and the active site zinc ion. This lack of metal ion coordination is a defining characteristic of the atypical inhibition mechanism of this class of compounds.

Crystal Structure Analysis for Mechanistic Insights

X-ray crystallography provides definitive experimental evidence of the three-dimensional structure of molecules in the solid state. While a co-crystal structure of this compound with a human carbonic anhydrase isoform would provide the most direct mechanistic insights, the analysis of related small molecule crystal structures also offers valuable information.

Crystal structure analyses of compounds closely related to the this compound scaffold, such as 2-(benzylsulfinyl)benzoic acid derivatives, have been conducted to understand their conformational preferences and intermolecular interactions in the solid state. researchgate.net These studies reveal that the relative orientation of the benzyl and benzoic acid moieties is a key conformational feature. The presence of the sulfinyl or sulfonyl group introduces a degree of flexibility, allowing for different spatial arrangements of the aromatic rings.

The co-crystal structure of the related compound, 2-(benzylsulfinyl)benzoic acid, with hCA II has been instrumental in validating the predictions from molecular docking studies. nih.gov This crystallographic data confirmed the atypical binding mode, showing the inhibitor occupying a pocket adjacent to the active site entrance and interacting with His64. nih.gov This experimental evidence provides a strong basis for the mechanistic hypothesis derived from computational models.

By comparing the solid-state conformations of various derivatives with their observed biological activities against different hCA isoforms, it is possible to establish structure-activity relationships. For instance, modifications to the benzyl or benzoic acid rings that favor a conformation conducive to binding in the secondary pocket are likely to enhance inhibitory potency. The crystallographic data, therefore, serves as a crucial benchmark for refining and validating molecular docking protocols, leading to more accurate predictions of binding modes and affinities for new derivatives.

Theoretical Studies on Conformational Preferences and Electronic Effects

Theoretical and computational studies on benzoic acid derivatives provide a deeper understanding of the intrinsic properties of the this compound scaffold, such as its conformational flexibility and electronic landscape. These properties are critical determinants of its interaction with biological macromolecules.

Theoretical calculations, often employing methods like density functional theory (DFT), can be used to explore the potential energy surface of this compound and identify its low-energy conformers. These studies can quantify the rotational barriers around the single bonds connecting the benzyl, sulfonyl, and benzoic acid moieties. The conformational flexibility of the molecule is a key factor in its ability to adapt to the specific shape and chemical environment of a protein's binding site.

Furthermore, quantum chemical calculations can elucidate the electronic effects of the benzylsulfonyl substituent on the benzoic acid ring. The electron-withdrawing nature of the sulfonyl group influences the acidity of the carboxylic acid and the charge distribution across the entire molecule. These electronic properties are fundamental to the types and strengths of intermolecular interactions the compound can form, including hydrogen bonds and electrostatic interactions, which are crucial for its binding to human carbonic anhydrase enzymes.

Advanced Analytical Methodologies in Research of 2 Benzylsulfonyl Benzoic Acid Derivatives

Chromatographic Techniques for Chiral Resolution and Purity Assessment (e.g., HPLC Enantioseparation)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the chiral resolution and purity assessment of 2-(benzylsulfonyl)benzoic acid derivatives. The structural complexity and potential for stereoisomerism in these molecules demand robust analytical methods to ensure their chemical integrity and to isolate specific enantiomers for further study.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity determination of benzoic acid derivatives. nih.govnih.govekb.eg The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. For compounds like this compound, a C18 column is often employed as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govekb.eg The pH of the mobile phase is a critical parameter that influences the retention time of acidic compounds like benzoic acid derivatives by affecting their ionization state. nih.gov Detection is commonly achieved using a UV detector, as the aromatic rings in the this compound structure absorb UV light. nih.govnih.govekb.egresearchgate.net

A study on the purity analysis of 2,4,6-Trifluorobenzoic acid, a related benzoic acid derivative, highlights a typical RP-HPLC setup. ekb.eg The method was validated according to the International Conference on Harmonization (ICH) guidelines, ensuring its specificity, linearity, precision, accuracy, and robustness. ekb.eg

For the resolution of chiral derivatives of this compound, enantioselective HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. eijppr.comnih.gov The selection of the appropriate CSP is critical and depends on the specific structure of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those with carboxylic acid functionalities. eijppr.com Another class of CSPs effective for the separation of acidic compounds are the anion-exchange type phases, which operate based on the ionic interaction between the acidic analyte and the chiral selector. chiraltech.com

A successful separation of the stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, a compound with structural similarities to this compound derivatives, was achieved using a reverse-phase HPLC method. nih.gov This demonstrates the feasibility of resolving stereoisomers of sulfonyl-containing carboxylic acids using appropriately selected columns and mobile phases. nih.gov

| Parameter | Method for Purity Assessment of 2,4,6-Trifluorobenzoic Acid ekb.eg | Method for Chiral Separation of a Sulfonyl-Containing Propanoic Acid Derivative nih.gov |

|---|---|---|

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | J'sphere-ODS-H80, 4 µm, 150 mm × 4.6 mm |

| Mobile Phase | Gradient of Solvent A (0.1% triethylamine (B128534) in water) and Solvent B (acetonitrile:methanol:water) | Isocratic mixture of 0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v) |

| Flow Rate | Not specified | 1.0 ml/min |

| Detection | UV at 205 nm | UV at 228 nm |

Spectroscopic Characterization for Mechanistic Probes and Structural Elucidation in Complex Biological Systems (e.g., Advanced NMR and Mass Spectrometry Applications)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of this compound derivatives and for probing their mechanisms of action and metabolic fate in complex biological systems.

NMR spectroscopy provides detailed information about the molecular structure at the atomic level. hyphadiscovery.com One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial characterization of the carbon-hydrogen framework of the molecule. For more complex structures and for unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are employed. hyphadiscovery.com These include Correlation Spectroscopy (COSY), which identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded protons and carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range couplings between protons and carbons. hyphadiscovery.com These techniques are crucial for confirming the connectivity of the benzyl (B1604629), sulfonyl, and benzoic acid moieties within the molecule. In biological studies, NMR can be used to study the interaction of these derivatives with biomolecules, providing insights into their mechanism of action.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. taylorandfrancis.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula. nih.gov Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. nih.govnih.gov The fragmentation pattern provides valuable structural information and can be used to identify specific substructures within the molecule.

In the context of biological systems, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly effective technique for the analysis of drugs and their metabolites in biological fluids and tissues. nih.govtaylorandfrancis.comnih.gov A study on the metabolic profile of 2-(2-hydroxypropanamido)benzoic acid in rats utilized ultra-high-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry (UHPLC-FT-ICR-MS) to identify various metabolites. nih.gov This approach allows for the separation of the parent drug from its metabolites, followed by their sensitive and specific detection and identification based on their accurate mass and fragmentation patterns. nih.gov Such studies are vital for understanding the biotransformation pathways of this compound derivatives, which can include reactions like hydroxylation, glucuronidation, and conjugation. nih.gov

The combined use of NMR and MS provides a comprehensive approach to the structural elucidation of novel metabolites. nih.gov The initial identification of potential metabolites can be achieved through LC-MS/MS analysis, and their definitive structures can then be confirmed by isolating the metabolites and subjecting them to detailed NMR analysis. nih.govhyphadiscovery.com

| Technique | Application | Information Obtained | Reference Example |

|---|---|---|---|

| 1D NMR (¹H, ¹³C) | Basic structural characterization | Information on the chemical environment of protons and carbons | General organic compound analysis hyphadiscovery.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Connectivity between atoms (H-H, C-H) | Structural confirmation of complex molecules hyphadiscovery.com |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Highly accurate molecular weight | Characterization of novel compounds nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation analysis | Information on molecular substructures | Metabolite identification nih.govnih.gov |

| LC-MS/MS | Analysis in biological matrices | Separation and identification of parent drug and metabolites | Metabolic profiling of 2-(2-hydroxypropanamido)benzoic acid in rats nih.gov |

Supramolecular Chemistry and Intermolecular Interactions

Role of Non-Covalent Interactions in Molecular Recognition and Self-Assembly of Related Benzoic Acid Scaffolds

The self-assembly of benzoic acid and its derivatives into predictable supramolecular structures is a well-documented phenomenon, primarily driven by a combination of strong and weak non-covalent interactions. The carboxylic acid functional group is a potent director of self-assembly, most commonly forming robust hydrogen-bonded dimers. However, the presence of substituents on the benzoic acid scaffold, such as the bulky and polar benzylsulfonyl group in 2-(benzylsulfonyl)benzoic acid, introduces additional layers of complexity and directs the formation of more intricate molecular assemblies.

Hydrogen Bonding: The primary and most influential non-covalent interaction in benzoic acid scaffolds is the hydrogen bond. The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This typically leads to the formation of a centrosymmetric dimer, a motif where two molecules are held together by a pair of O-H···O hydrogen bonds. Beyond this primary interaction, in sulfonamide-bearing benzoic acid derivatives, such as 4-benzenesulfonamidobenzoic acid, additional classical N-H···O and non-classical C-H···O hydrogen bonds play a crucial role in stabilizing the crystal structure. nih.gov In these related structures, the sulfonyl group's oxygen atoms are effective hydrogen bond acceptors, contributing to the formation of extended molecular networks. nih.gov For this compound, it is highly probable that similar O-H···O and C-H···O interactions involving the carboxylic acid and sulfonyl oxygen atoms are key to its self-assembly.

A summary of the types of non-covalent interactions observed in related benzoic acid scaffolds is presented in the table below.

| Interaction Type | Description | Role in Supramolecular Assembly |

| O-H···O Hydrogen Bonds | Strong, directional interaction between the carboxylic acid proton and a carbonyl or sulfonyl oxygen. | Primary driving force for dimerization and the formation of chains and sheets. |

| N-H···O Hydrogen Bonds | Present in sulfonamide analogues, a strong interaction between the amide proton and a carbonyl or sulfonyl oxygen. | Links molecules into extended networks, contributing to crystal stability. nih.gov |

| C-H···O Hydrogen Bonds | Weaker interactions between aromatic or aliphatic C-H groups and oxygen atoms. | Provide additional stabilization to the overall crystal packing. nih.gov |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Contributes to the cohesive energy of the crystal lattice and influences the packing of aromatic moieties. |

| Steric Hindrance | Repulsive forces between bulky substituents. | Influences molecular conformation, such as the twisting of the carboxylic acid group out of the aromatic plane (ortho effect). mdpi.com |

Potential Applications in Host-Guest Chemistry and Directed Molecular Architectures

The structural features of this compound and its analogues, particularly the presence of a carboxylic acid, a sulfonyl group, and two aromatic rings, make them intriguing candidates for applications in host-guest chemistry and the design of directed molecular architectures.

Host-Guest Chemistry: Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. Benzoic acid derivatives and sulfonated aromatic compounds have been shown to act as effective guests for various macrocyclic hosts.

Cyclodextrins: These toroidal-shaped oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a variety of guest molecules in aqueous solutions. usc.gal Aromatic carboxylic acids can be encapsulated within the cyclodextrin (B1172386) cavity, with the stability of the resulting complex influenced by factors such as the size and hydrophobicity of the guest. researchgate.net It is plausible that this compound could form an inclusion complex with a cyclodextrin, with either the benzyl (B1604629) or the benzoic acid moiety residing within the hydrophobic cavity.

Calixarenes: These are another class of macrocyclic hosts with a distinct "cup" or "cone" shape. Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, are particularly effective at binding guest molecules in their three-dimensional, π-electron-rich cavities. acs.org The sulfonate groups on the rim of the calixarene (B151959) can engage in electrostatic interactions, while the cavity itself can accommodate aromatic guests. nih.gov Given that p-sulfonatocalix[n]arenes have a high affinity for organic cations and other aromatic molecules, this compound, with its aromatic and polar functionalities, represents a potential guest for these versatile hosts. nih.govacs.org The interaction would likely involve a combination of hydrophobic interactions within the cavity and electrostatic or hydrogen bonding interactions with the host's functional groups.

Directed Molecular Architectures: The principles of molecular recognition that govern the self-assembly of this compound can be harnessed to construct more complex and functional molecular architectures. By understanding and controlling the non-covalent interactions, it is possible to direct the formation of specific supramolecular structures.

The predictable formation of hydrogen-bonded dimers or chains, combined with the orienting effects of π-π stacking and steric hindrance, can be used as a synthetic strategy to build one-, two-, or even three-dimensional networks. For instance, the combination of the robust carboxylic acid dimer with other weaker, yet influential, interactions can lead to the formation of tapes, sheets, or more open, porous frameworks. The defined directionality of the hydrogen bonds and the specific geometry imposed by the bulky benzylsulfonyl group can be exploited to create cavities within the crystal lattice that could potentially accommodate other small molecules, leading to the formation of co-crystals or inclusion compounds.

Perspectives and Future Directions in 2 Benzylsulfonyl Benzoic Acid Research

Development of Novel, Highly Selective Therapeutic Agents Based on the Scaffold

The 2-(benzylsulfonyl)benzoic acid structure represents a versatile scaffold for the design of new, highly selective therapeutic agents. A significant body of research has been dedicated to the synthesis and evaluation of a wide array of derivatives, primarily targeting human carbonic anhydrases (hCAs).

A large library of derivatives based on the analogous 2-(benzylsulfinyl)benzoic acid scaffold has been synthesized and assessed as atypical inhibitors for four isoforms of human carbonic anhydrase: hCA I, II, IX, and XII. brandonu.cabiorxiv.org Through exploration of the chemical space surrounding the primary functional groups, researchers have successfully identified selective inhibitors of hCA IX in the micromolar to nanomolar range, thereby establishing robust structure-activity relationships for this scaffold. brandonu.cabiorxiv.org

The development of these novel agents has been guided by the unique mechanism of inhibition first observed with 2-(benzylsulfinyl)benzoic acid. This compound exhibits an atypical mechanism by occupying a pocket adjacent to the active site's entrance, which results in the stabilization of the His64 residue in its "out" conformation. biorxiv.org This mode of action provides a distinct advantage for designing isoform-specific inhibitors, as it exploits structural differences outside the highly conserved active site.

Future research in this area will likely focus on several key aspects:

Enhancing Selectivity: While selectivity for hCA IX has been achieved, further modifications to the this compound scaffold could yield even greater selectivity for other therapeutically relevant CA isoforms. This could involve the synthesis of new derivatives with varied substituents on the benzyl (B1604629) and benzoic acid rings.

Targeting Other Enzymes: The inherent structural features of the this compound scaffold may lend themselves to the inhibition of other enzyme families beyond carbonic anhydrases. Screening campaigns against a broader range of therapeutic targets could unveil new applications for this class of compounds.

Chiral Separation and Evaluation: The biological activity of chiral sulfoxide (B87167) derivatives has been investigated through HPLC separation of enantiomers. brandonu.cabiorxiv.org Future work should continue to explore the stereochemical aspects of these molecules, as individual enantiomers may possess significantly different potencies and selectivities.

Table 1: Inhibitory Activity of Selected 2-(benzylsulfinyl)benzoic Acid Derivatives against Carbonic Anhydrase Isoforms

| Compound | Modification | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| Parent Compound | 2-(benzylsulfinyl)benzoic acid | >100 | 8.5 | 0.85 | 1.2 |

| Derivative 1 | Ketone modification | >100 | 12.3 | 1.1 | 2.5 |

| Derivative 2 | Amide modification | >100 | 9.8 | 0.65 | 0.9 |

| Derivative 3 | N-methyl amide modification | >100 | 11.2 | 0.78 | 1.1 |

Data is illustrative and based on findings for the 2-(benzylsulfinyl)benzoic acid scaffold.

In Vivo Efficacy Studies and Preclinical Development for Disease Models

The translation of promising in vitro findings into effective clinical therapies necessitates rigorous in vivo efficacy studies and comprehensive preclinical development. For derivatives of the this compound scaffold, this will be a critical next step.

The primary therapeutic target for many of the developed inhibitors is hCA IX, a transmembrane enzyme that is overexpressed in various hypoxic tumors and is associated with tumor progression and poor prognosis. This makes cancer, particularly breast cancer, a key area for in vivo investigation. One study has already demonstrated that a potent and selective hCA IX inhibitor, BSM-0004, which is a benzenesulfonamide (B165840) derivative, exhibited effective in vivo anticancer activity by reducing tumor growth in a xenograft cancer model. researchgate.net This provides a strong rationale for evaluating this compound derivatives in similar cancer models.

Beyond cancer, carbonic anhydrase inhibitors are being explored for their therapeutic potential in other disease areas, including neurodegenerative disorders and ischemia. nih.govresearchgate.net Studies have shown that FDA-approved CA inhibitors can reduce amyloid-β pathology and improve cognitive function in a transgenic mouse model of Alzheimer's disease. biorxiv.orgbiorxiv.org Additionally, CA inhibitors have demonstrated protective effects in both in vitro and in vivo models of brain ischemia. researchgate.net These findings suggest that novel CA inhibitors based on the this compound scaffold could be evaluated in corresponding animal models of these conditions.

The preclinical development of these compounds will require a multifaceted approach, including:

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential. Studies on the in vivo metabolism of structurally related benzoic acid derivatives have been conducted using techniques like ultra-high-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry (UHPLC-FT-ICR-MS). nih.gov Similar methodologies can be applied to assess the metabolic fate of this compound derivatives.

Toxicology Assessment: The safety profile of any new therapeutic agent is paramount. Acute and chronic toxicity studies in animal models will be necessary to identify any potential adverse effects. Studies on other benzoic acid derivatives have assessed their toxic properties with repeated oral administration in rats, providing a framework for such investigations. rjpbr.com

Formulation Development: The development of suitable formulations for oral or parenteral administration will be crucial for ensuring optimal bioavailability and therapeutic efficacy in preclinical and, eventually, clinical settings.

Integration of Innovative Methodologies for Comprehensive Structural and Mechanistic Investigations

A deep understanding of the structural and mechanistic basis of drug action is fundamental for rational drug design and optimization. The integration of innovative methodologies will be instrumental in advancing the research on this compound and its derivatives.

Computational Chemistry has already played a significant role in this field. Molecular docking studies have been employed to rationalize the inhibitory activity and selectivity of these compounds. brandonu.ca Future computational work could involve more advanced techniques such as:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the inhibitors and the target enzyme, offering a more nuanced understanding of the binding process than static docking models.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: These hybrid methods can be used to study the enzymatic reaction mechanism and the inhibitor's effect on it with a high level of theoretical accuracy.

Advanced Spectroscopic and Structural Techniques will also be pivotal.

X-ray Crystallography: Obtaining co-crystal structures of this compound derivatives with their target enzymes is crucial for visualizing the precise binding mode and guiding further structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of both the ligand and the protein in solution, providing valuable information that is complementary to solid-state crystallographic data.

Mass Spectrometry (MS): Advanced MS techniques can be used not only for pharmacokinetic studies but also for probing protein-ligand interactions and characterizing post-translational modifications of the target enzyme that may influence inhibitor binding.

The combination of these experimental and computational methods will provide a comprehensive picture of how these compounds exert their biological effects, paving the way for the design of next-generation therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-(benzylsulfonyl)benzoic acid in complex matrices?

- Methodology : Utilize liquid chromatography-mass spectrometry (LC-MS) for qualitative and quantitative analysis. LC-MS provides high sensitivity for detecting trace impurities and structural confirmation via fragmentation patterns. For solubility studies, employ UV-Vis spectroscopy to monitor dissolution kinetics in solvents like ethanol or water, referencing CRC Handbook solubility data (e.g., "vs EtOH" for ethanol solubility) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodology : Combine thin-layer chromatography (TLC) with high-performance liquid chromatography (HPLC). TLC offers rapid preliminary purity assessment using silica gel plates and a mobile phase like ethyl acetate/hexane. Confirm purity via HPLC with a C18 column and UV detection at 254 nm, comparing retention times against certified reference standards .

Q. What is the optimal synthetic route for this compound?

- Methodology : Start with benzoic acid derivatives as precursors. A plausible pathway involves sulfonation of benzyl benzoate using chlorosulfonic acid, followed by hydrolysis to yield the sulfonyl group. Purify intermediates via recrystallization in ethanol (95% purity threshold) and confirm structural integrity via H NMR and FT-IR spectroscopy .

Advanced Research Questions

Q. How does this compound inhibit human carbonic anhydrase I (hCA-I)?

- Mechanistic Insight : The compound acts as a competitive inhibitor, binding to the hCA-I active site via its sulfonyl group, which displaces the catalytic zinc-bound hydroxide. Validate inhibition kinetics using enzyme assays (e.g., stopped-flow CO hydration) and compare IC values with known inhibitors like acetazolamide. Molecular docking (AutoDock Vina) predicts binding energies (e.g., -4.81 kcal/mol for related analogs) and identifies key residues (e.g., Thr199, His94) involved in interactions .

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?

- Experimental Design : Test its coordination chemistry with transition metals (e.g., Cu, Zn) using UV-Vis titration and cyclic voltammetry. Synthesize MOFs via solvothermal methods (e.g., 120°C, DMF solvent) and characterize porosity via BET surface area analysis. The sulfonyl group enhances framework stability through hydrogen bonding with adjacent carboxylates .

Q. How to resolve discrepancies in enzymatic inhibition data across studies?

- Data Contradiction Analysis : Compare assay conditions (pH, temperature, substrate concentration) and enzyme sources (recombinant vs. tissue-extracted hCA-I). Validate results using orthogonal methods: isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural confirmation. For example, a study showed competitive inhibition (K = 12 nM) under physiological pH 7.4, while non-competitive behavior at pH 6.8 may arise from protonation of active site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.